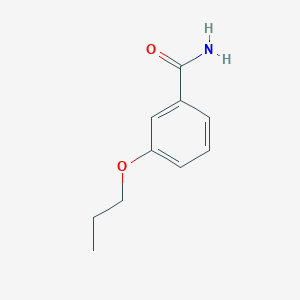![molecular formula C14H12ClNO2 B222379 2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)
2-[(2-Chlorobenzyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorobenzyl)oxy]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-1 agonist and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]benzamide involves the activation of CB-1 receptors in the brain. CB-1 receptors are primarily found in the central nervous system and play a crucial role in various physiological processes such as pain, appetite, and memory.
Biochemical and Physiological Effects:
The activation of CB-1 receptors by this compound has been shown to produce various biochemical and physiological effects. These effects include increased appetite, decreased pain sensation, and improved memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-[(2-Chlorobenzyl)oxy]benzamide in lab experiments is its potent CB-1 agonist activity. This property makes it an excellent tool for studying the role of CB-1 receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2-Chlorobenzyl)oxy]benzamide. One of the potential applications of this compound is in the development of novel drugs for the treatment of various diseases such as chronic pain, obesity, and memory disorders. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential interactions with other receptors in the brain.
Conclusion:
In conclusion, this compound is a potent CB-1 agonist that has gained significant attention in scientific research for its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development and its role in various physiological processes.
Synthesemethoden
The synthesis of 2-[(2-Chlorobenzyl)oxy]benzamide involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzamide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorobenzyl)oxy]benzamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is a potent CB-1 agonist, which means it can activate the CB-1 receptors in the brain and produce various effects.
Eigenschaften
Molekularformel |
C14H12ClNO2 |
|---|---|
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI-Schlüssel |
IOAIACFHMNSPRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)



![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)